molecular formula C12H17NO2S B2784017 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1019535-27-3

3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2784017
CAS No.: 1019535-27-3
M. Wt: 239.33
InChI Key: JORNZJMCIHKUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of thiophene derivatives, which are known for their wide range of pharmacological properties and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of tetrahydrothiophene 1,1-dioxide with 2-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.

    Tetrahydrothiophene: A saturated analog of thiophene.

    Benzylamine: An amine with a benzyl group attached to the nitrogen atom.

Uniqueness

3-((2-Methylbenzyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with an amino group and a sulfone moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-10-4-2-3-5-11(10)8-13-12-6-7-16(14,15)9-12/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORNZJMCIHKUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.